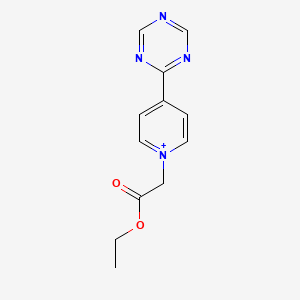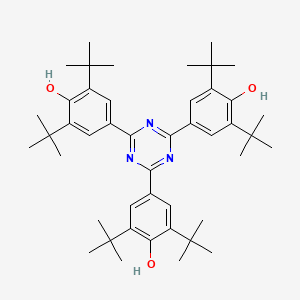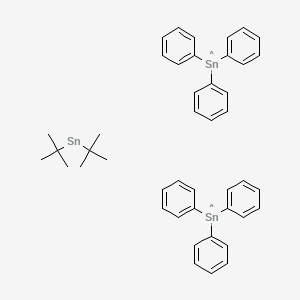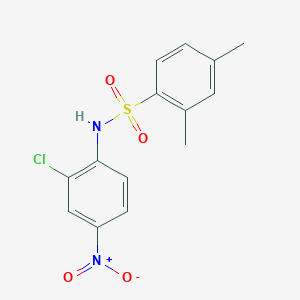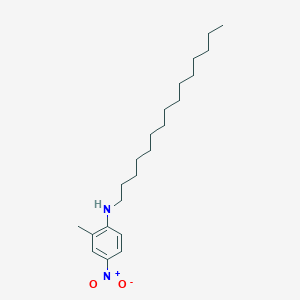
2-Methyl-4-nitro-N-pentadecylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reaction: The nitrated product is then reacted with pentadecyl bromide (C15H31Br) in the presence of a base such as potassium carbonate (K2CO3) to form 2-Methyl-4-nitro-N-pentadecylaniline.
Conditions: The reaction is usually conducted under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and substitution reactions are optimized for scalability, and the final product is purified through recrystallization or distillation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-N-pentadecylaniline can be achieved through several synthetic routes. One common method involves the nitration of 2-methylaniline (o-toluidine) followed by the introduction of the pentadecyl chain. The steps are as follows:
-
Nitration of 2-Methylaniline
Reaction: 2-Methylaniline is treated with concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 4-position.
Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-nitro-N-pentadecylaniline undergoes various chemical reactions, including:
-
Reduction
Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings (Fe) with hydrochloric acid (HCl).
Products: The reduction of the nitro group results in the formation of 2-Methyl-4-amino-N-pentadecylaniline.
-
Substitution
Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) can substitute the hydrogen atoms on the benzene ring.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methyl group to a carboxylic acid.
Reduction: Iron filings (Fe) with hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Applications De Recherche Scientifique
2-Methyl-4-nitro-N-pentadecylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-nitro-N-pentadecylaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pentadecyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
2-Methyl-4-nitro-N-pentadecylaniline can be compared with other nitroaniline derivatives:
2-Methyl-4-nitroaniline: Lacks the pentadecyl chain, making it less lipophilic and potentially less effective in certain applications.
4-Nitro-N-methylaniline: Contains a methyl group instead of a pentadecyl chain, resulting in different physical and chemical properties.
2,4-Dinitroaniline: Contains an additional nitro group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its combination of a nitro group, a methyl group, and a long alkyl chain, which imparts distinct physical, chemical, and biological properties.
Propriétés
Numéro CAS |
106027-68-3 |
|---|---|
Formule moléculaire |
C22H38N2O2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
2-methyl-4-nitro-N-pentadecylaniline |
InChI |
InChI=1S/C22H38N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-22-17-16-21(24(25)26)19-20(22)2/h16-17,19,23H,3-15,18H2,1-2H3 |
Clé InChI |
GAVDUVGEOZQBLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



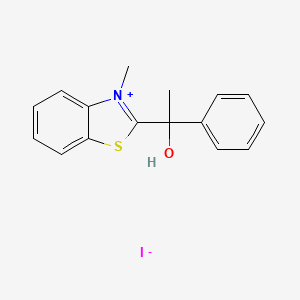
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
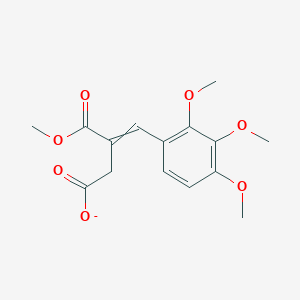
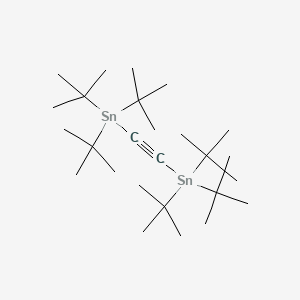
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)

![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
